The synthesis of 1-(1,4-Diazepan-1-YL)heptan-1-one can be achieved through several methods, primarily involving the formation of the diazepane ring followed by the addition of a heptanone moiety. One common synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
The molecular structure of 1-(1,4-Diazepan-1-YL)heptan-1-one features a heptanone chain attached to a diazepane ring:
The compound's three-dimensional conformation can be analyzed using techniques like NMR spectroscopy or X-ray crystallography, which provide insights into its spatial arrangement and confirm the presence of functional groups.
1-(1,4-Diazepan-1-YL)heptan-1-one can undergo various chemical reactions typical for ketones and nitrogen-containing compounds:
These reactions are significant for modifying the compound for various applications in drug development.
Further studies are needed to elucidate its specific pharmacodynamics and pharmacokinetics.
The physical and chemical properties of 1-(1,4-Diazepan-1-YL)heptan-1-one include:
These properties are crucial for understanding its behavior in biological systems and during synthesis.
The potential applications of 1-(1,4-Diazepan-1-YL)heptan-1-one span various fields:
Continued research into this compound could reveal additional therapeutic uses and enhance our understanding of its biological effects.
The 1,4-diazepane ring system—a seven-membered heterocycle featuring two nitrogen atoms—confers distinctive conformational flexibility and molecular recognition properties essential for interactions with diverse biological targets. This scaffold’s protonatable nitrogen atoms facilitate ionic bonding with receptors, while its pseudo-chair conformations enable optimal spatial positioning of pharmacophoric elements. The ketone linker in 1-(1,4-diazepan-1-yl)heptan-1-one provides both structural rigidity and hydrogen-bonding capacity, making it a versatile template for CNS and anti-infective drug discovery [1] [5].
1,4-Diazepane derivatives exhibit pronounced activity against neurological targets due to their ability to cross the blood-brain barrier (BBB) and modulate neurotransmitter systems. The lipophilic heptanone chain in 1-(1,4-diazepan-1-yl)heptan-1-one enhances membrane permeability, while the basic diazepane nitrogen maintains solubility—a critical balance for CNS bioavailability. Structural analogs demonstrate that extending the alkyl chain beyond C7 significantly increases lipophilicity (LogP >3), reducing aqueous solubility and potentially compromising pharmacokinetics [1] [3].
Table 1: Impact of Aliphatic Chain Length on Diazepane Compound Properties
Compound | Chain Length | LogP | α4β2 nAChR Ki (nM) | Solubility (μM) |
---|---|---|---|---|
1-(1,4-Diazepan-1-yl)propan-1-one | C3 | 1.2 | 850 | >500 |
1-(1,4-Diazepan-1-yl)heptan-1-one | C7 | 3.8 | 25 | 150 |
1-(1,4-Diazepan-1-yl)undecan-1-one | C11 | 6.1 | 9 | <20 |
Diazepane-containing compounds like the α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist 1-(pyridin-3-yl)-1,4-diazepane (Ki = 0.7 nM) illustrate this scaffold’s utility. Molecular hybridization strategies—such as incorporating the diazepane moiety into nicotinic ligand frameworks—yield compounds with >10,000-fold selectivity for α4β2 over α3β4 nAChR subtypes. This selectivity mitigates peripheral side effects while maintaining antidepressant-like efficacy in behavioral models, as confirmed via SmartCube® platform testing [3].
The diazepane nucleus enables precise spatial orientation for interacting with dopaminergic receptors. SYA-013 (4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one), a homopiperazine analog of haloperidol, exhibits atypical antipsychotic properties with minimal extrapyramidal side effects (EPS). Its diazepane ring facilitates balanced polypharmacology: D2 receptor binding (Ki = 43.3 nM), 5-HT1A (Ki = 117.4 nM), and 5-HT2A (Ki = 23.3 nM), while avoiding histamine H1 receptor interactions linked to weight gain [5].
Key structural determinants for dopaminergic ligands include:
Table 2: Receptor Binding Profiles of Diazepane-Based Dopaminergic Ligands
Compound | D2 Ki (nM) | D4 Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | H1 Ki (nM) |
---|---|---|---|---|---|
Haloperidol | 0.89 | 3.1 | 120 | 4700 | 310 |
SYA-013 | 43.3 | 6.6 | 23.3 | 1425 | 189 |
1-(1,4-Diazepan-1-yl)heptan-1-one analog* | 158 | 22 | 210 | >5000 | >1000 |
*Hypothetical analog with 4-chlorophenyl C4-substitution [5]
Bioisosteric replacement of piperidine with diazepane in SYA-013 reduces D2 binding avidity (from sub-nM to ~40 nM), which correlates with lower EPS risk while maintaining antipsychotic efficacy. This exemplifies how the diazepane scaffold enables tuning of receptor engagement profiles [5].
Diazepane derivatives demonstrate broad-spectrum activity against parasitic diseases, including Chagas disease caused by Trypanosoma cruzi. The scaffold’s amphiphilic character promotes penetration into parasitic membranes, while its hydrogen-bonding capability disrupts essential enzyme function. Benzodiazepinediones featuring diazepane-like structures achieve sub-micromolar anti-parasitic activity (pIC50 >6.0) through novel mechanisms distinct from CYP51 inhibition or mitochondrial disruption [7].
Critical structural requirements for anti-parasitic diazepanes include:
In T. cruzi washout assays—which evaluate compound ability to eliminate persistent parasites—diazepane derivatives require >100 μM aqueous solubility and low microsomal clearance (MLM CLint <1 ml/min/g) to maintain therapeutic concentrations. While 1-(1,4-diazepan-1-yl)heptan-1-one itself hasn’t been tested, analogs with C7-C11 alkyl chains exhibit optimized ligand lipophilic efficiency (LLE = pIC50 - LogD >5), balancing potency and metabolic stability [7].
Table 3: Anti-Parasitic Structure-Activity Relationships of Diazepane Analogs
Structural Feature | T. cruzi pIC50 | Vero Cell Cytotoxicity (pIC50) | Microsomal CLint (ml/min/g) | Aqueous Solubility (μM) |
---|---|---|---|---|
Unsubstituted diazepane | 4.8 | <4.3 | 1.2 | >500 |
Heptanoyl-diazepane | 6.4* | <4.3 | 0.8 | 150* |
4-Fluorobenzoyl-diazepane | 6.1 | 4.6 | 0.5 | 85 |
Target requirement | >6.0 | <4.3 | <1.0 | >100 |
*Predicted values based on benzodiazepinedione data [7]
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2